molecular formula C17H17ClN2OS B5093586 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5093586
M. Wt: 332.8 g/mol
InChI Key: NWMIBZXECKEBCV-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a bicyclo[2.2.1]heptane (norborneol) scaffold, a structure known for its conformational rigidity and presence in biologically active molecules . This core is functionalized with a carboxamide linkage to a 2-aminothiazole moiety bearing a 4-chlorophenyl group, a common pharmacophore in various therapeutic agents . Compounds with this specific substructure have been investigated in patent literature for their potential applications in targeting the central nervous system, with some 2-aza-bicyclo[2.2.1]heptane derivatives being studied for neurological and psychiatric disorders . The distinct molecular architecture, combining a sterically defined bicyclic framework with a halogenated heteroaromatic system, makes this compound a valuable chemical intermediate or a reference standard. It can be utilized in the discovery and development of new therapeutic agents, high-throughput screening assays, and structure-activity relationship (SAR) studies. Researchers can employ it to explore interactions with enzymatic targets or cellular receptors, particularly where a rigid, three-dimensional scaffold is required. This product is provided for research purposes as a high-purity solid. It is intended for use in laboratory settings by qualified professionals. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any human use. Handle with appropriate precautions in a well-ventilated environment, using personal protective equipment.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-13-5-3-11(4-6-13)15-9-22-17(19-15)20-16(21)14-8-10-1-2-12(14)7-10/h3-6,9-10,12,14H,1-2,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMIBZXECKEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole Substituents

Compound Name Structural Variation Key Properties Pharmacological Activity Reference
N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea Thiourea group at position 2 IR: νC=S at 1243–1258 cm⁻¹; NMR: NH signals at 3150–3319 cm⁻¹ Anti-tumor activity via thiazole-amine interactions
N-Acetyl-N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]acetamide Acetylated amine IR: C=O at 1663–1682 cm⁻¹; absence of NH stretches Reduced polarity, potential CNS penetration
4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine Schiff base substituent Enhanced π-conjugation; UV-vis absorption shifts Mycobacterial inhibition (MIC data pending)

Key Insight: The 4-chlorophenyl-thiazole core is critical for bioactivity.

Bicyclo[2.2.1]heptane Carboxamide Derivatives

Compound Name Substituent on Bicycloheptane Target/Activity Structural Confirmation Reference
ML213 (N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide) 2,4,6-Trimethylphenyl (mesityl) KV7.2/KV7.4 channel opener X-ray crystallography (SHELX-refined)
(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid Benzothiazole at C3 Anti-tumor (in silico docking) NMR/HRMS; SMILES: C15H15NO2S
Norbo-11 (Exo-N-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide) 4-Chlorophenylpiperazine side chain Serotonin receptor ligand (5-HT1A/7 affinity) Chiral HPLC separation of exo/endo isomers

Key Insight : The bicycloheptane scaffold enhances conformational rigidity, improving target selectivity. Substituents on the carboxamide nitrogen (e.g., mesityl, piperazine) dictate pharmacological specificity (e.g., ion channel vs. GPCR targets) .

Derivatives with Halogen or Electron-Withdrawing Groups

Compound Name Substituent Spectral Data Bioactivity Reference
6-Chloro-N-methylbicyclo[2.2.1]heptane-2-carboxamide (46) Cl at C6 IR: 1738 cm⁻¹ (C=O); ¹H-NMR: δ 1.5–2.1 (bicyclo H) Electrophilic reactivity in amide functionalization
6-Cyano-N-methylbicyclo[2.2.1]heptane-2-carboxamide (48) CN at C6 IR: 1739 cm⁻¹ (C=O); νC≡N at 2220 cm⁻¹ Increased electrophilicity for nucleophilic attack

Key Insight : Halogens (Cl) and electron-withdrawing groups (CN) modulate electronic density on the bicycloheptane, influencing reactivity in photoinduced functionalization reactions .

Research Findings and Pharmacological Implications

  • Anti-Tumor Activity : Thiazole derivatives with 4-chlorophenyl groups show moderate to high cytotoxicity, likely due to intercalation or topoisomerase inhibition .
  • Serotonin Receptor Modulation: Norbo-11/12 exhibit nanomolar affinity for 5-HT1A/7 receptors, attributed to the 4-chlorophenylpiperazine side chain’s interaction with hydrophobic receptor pockets .
  • Ion Channel Targeting : ML213’s mesityl group enhances KV7.2/4 selectivity by filling a hydrophobic cavity absent in the target compound’s thiazole-based structure .

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide?

Methodological Answer :

  • Step 1 : Begin with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid precursor via Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives.
  • Step 2 : Couple the carboxylic acid to the 4-(4-chlorophenyl)-1,3-thiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to resolve aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and bicycloheptane backbone signals (δ 1.5–3.0 ppm) .
    • Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~375–400 Da, depending on isotopic Cl pattern) .
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity during synthesis?

Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters systematically (temperature: 25–80°C; solvent polarity: THF vs. DMF; catalyst: DMAP vs. pyridine) to identify optimal conditions .
  • Kinetic Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize side products (e.g., hydrolysis of the carboxamide group) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while non-polar solvents improve bicycloheptane stability .

Q. How should contradictions in reported biological activity data be resolved?

Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to isolate variables .
  • Structural Analogs : Compare activity of derivatives (e.g., substituting Cl with -OCH3_3 or -CF3_3) to assess pharmacophore specificity .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to evaluate binding affinity discrepancies across protein conformers .

Q. What strategies are effective for evaluating stability under physiological conditions?

Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylic acid) .
  • Oxidative Stability : Expose to H2_2O2_2 (3% v/v) and monitor via UV-Vis spectroscopy for thiazole ring oxidation .

Q. How can potential therapeutic targets be identified for this compound?

Methodological Answer :

  • Target Profiling : Screen against kinase or GPCR panels using fluorescence polarization assays .
  • Transcriptomics : Treat model cell lines (e.g., HeLa or HEK293) and perform RNA-seq to identify differentially expressed pathways .
  • Structural Bioinformatics : Use AutoDock Vina to predict binding to proteins with conserved bicycloheptane-binding pockets (e.g., cyclooxygenase isoforms) .

Q. What computational methods are suitable for predicting reactivity or metabolism?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., thiazole C2 position) prone to nucleophilic attack .
  • Metabolism Prediction : Use SwissADME or MetaPrint2D to forecast Phase I/II metabolites (e.g., hydroxylation at bicycloheptane bridge) .

Data Contradiction Analysis Framework

Issue Methodological Approach Reference
Variability in IC50_{50}Standardize assay conditions (e.g., ATP concentration, incubation time) across labs
Discrepant solubility dataCharacterize using shake-flask method in biorelevant media (FaSSIF/FeSSIF)
Conflicting toxicity reportsCompare in vitro (HEK293 cytotoxicity) vs. in vivo (zebrafish LC50_{50}) models

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